molecular formula C17H17ClN2O2S B5878988 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B5878988
M. Wt: 348.8 g/mol
InChI Key: SVJKEBBSJMBLKA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields of science. This compound is also known as CAY10594 and is used as a research tool in various studies.

Scientific Research Applications

2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been used as a research tool in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of the endocannabinoid system in pain modulation and inflammation. Additionally, it has been used to study the effect of this compound on the expression of genes involved in the immune response.

Mechanism of Action

The exact mechanism of action of 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may act as an antagonist of the CB1 receptor, which is involved in the regulation of pain, mood, and appetite. It has also been suggested that this compound may inhibit the activity of enzymes involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in lab experiments include its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate pain perception. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for research on 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide. One direction is to study the effect of this compound on the expression of genes involved in the immune response. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in research.

Synthesis Methods

The synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloroacetophenone with ethyl acetoacetate in the presence of a base to form 3-(2-chlorophenyl)-1,1-dioxo-2-butene. The second step involves the reaction of 3-(2-chlorophenyl)-1,1-dioxo-2-butene with thiourea in the presence of a base to form 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide.

properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-3-12-10(2)23-17(15(12)16(19)22)20-14(21)9-8-11-6-4-5-7-13(11)18/h4-9H,3H2,1-2H3,(H2,19,22)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKEBBSJMBLKA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.